molecular formula C10H16N2S B8664293 N-cyclohexyl-4-methyl-2-Thiazolamine

N-cyclohexyl-4-methyl-2-Thiazolamine

Cat. No. B8664293
M. Wt: 196.31 g/mol
InChI Key: YJQYCDVSVJMIGR-UHFFFAOYSA-N
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Patent
US07414067B2

Procedure details

To a solution of 0.85 mL (8.28 mmol) of cyclohexanone and 1.0 g (8.75 mmol) of 2-amino-4-methylthiazole in 10 mL of tetrahydrofuran was added 0.5 mL (8.75 mmol) of acetic acid and 4.64 g (21.8 mmol) of sodium triacetoxyborohydride. After stirring for 16 hr at rt, a further 0.45 mL (4.37 mmol) of cyclohexanone and 0.926 g (4.37 mmol) of sodium triacetoxyborohydride was added and stirring continued for 72 hr at rt. Ethyl acetate (15 mL) was added and the mixture washed with saturated sodium bicarbonate (2×15 mL) then dried (Na2SO4). Purification by chromatography on silica gave the title compound.
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
0.926 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:8][C:9]1[S:10][CH:11]=[C:12]([CH3:14])[N:13]=1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1.C(OCC)(=O)C>[CH:1]1([NH:8][C:9]2[S:10][CH:11]=[C:12]([CH3:14])[N:13]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.85 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
1 g
Type
reactant
Smiles
NC=1SC=C(N1)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4.64 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0.926 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 hr at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 72 hr at rt
Duration
72 h
WASH
Type
WASH
Details
the mixture washed with saturated sodium bicarbonate (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CCCCC1)NC=1SC=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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